(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-11-3-4-13-16(12(11)2)19-18(27-13)21-9-7-20(8-10-21)17(23)14-5-6-15(26-14)22(24)25/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJMDUNOBDCCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a novel heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine ring : A bicyclic structure known for its role in various pharmacological agents.
- Thiazole moiety : Contributes to the compound's biological activity through interactions with biological targets.
- Nitro group : Often enhances the compound's reactivity and biological potency.
The molecular formula is with a molecular weight of approximately 342.42 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which may play a role in cancer cell proliferation.
- Receptor Modulation : The interaction with specific receptors can alter signaling pathways involved in cell growth and apoptosis.
- DNA Binding : Some studies indicate that compounds with similar structures can bind to DNA, affecting replication and transcription processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | Antitumor |
| HCC827 | 6.48 ± 0.11 | Antitumor |
| NCI-H358 | 20.46 ± 8.63 | Antitumor |
These results suggest that the compound exhibits significant cytotoxicity against lung cancer cell lines, indicating its potential as an antitumor agent .
Antimicrobial Activity
In addition to antitumor properties, similar compounds have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The evaluation of antimicrobial activity typically follows CLSI guidelines, using broth microdilution methods.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings indicate the potential for developing new antimicrobial agents from this class of compounds .
Case Studies and Research Findings
Several research studies have focused on synthesizing and evaluating thiazole derivatives for their biological activities:
- Synthesis and Evaluation of Thiazole Derivatives :
- Mechanistic Studies :
-
Structural Optimization :
- Ongoing research aims to optimize the structural features of these compounds to enhance their biological activity while minimizing toxicity .
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits significant potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that it can effectively inhibit cell viability in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| K562 | 15 | Cell cycle arrest |
The proposed mechanism for its anticancer activity involves activation of intrinsic apoptotic pathways.
Antimicrobial Activity
Emerging data suggest that derivatives containing the benzothiazole structure exhibit enhanced antimicrobial properties compared to traditional antibiotics. For instance, compounds similar to (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone have shown effectiveness against resistant strains of bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.012 μg/mL |
Anti-Tubercular Properties
Preliminary studies indicate that this compound may also possess anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis. The mechanism appears to involve interference with bacterial cell wall biosynthesis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
- Anticancer Study : Research demonstrated that treatment with this compound led to significant cytotoxic effects in vitro, particularly in breast adenocarcinoma cells.
- Antimicrobial Efficacy : Comparative studies highlighted the effectiveness of related benzothiazole derivatives against various bacterial strains, suggesting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Thiophene Ring
The 5-nitrothiophen-2-yl group distinguishes this compound from analogs like (thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21). The latter lacks the nitro group, replacing it with a trifluoromethylphenyl substituent on the piperazine ring.
Table 1: Thiophene Ring Modifications
Heterocyclic Core Modifications
Replacing the benzothiazole core with pyrazole (e.g., 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)) eliminates the sulfur-containing heterocycle. Benzothiazoles are known for their π-π stacking and hydrogen-bonding capabilities, which may enhance target binding compared to pyrazole-based analogs .
Substituent Effects on Piperazine
In 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74), the piperazine is replaced with a pyrrolidine ring.
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target compound’s structural uniqueness can be quantified. For instance, its nitrothiophene and dimethylbenzothiazole groups likely reduce similarity to non-nitrated or non-heterocyclic analogs. Studies suggest that such distinct substituents lower Tanimoto coefficients (<0.5), indicating moderate similarity to piperazine-thiophene derivatives but significant divergence from simpler arylpiperazines .
Implications of Structural Differences
- Pharmacokinetics : The nitro group may improve membrane permeability but could increase metabolic instability due to reductase susceptibility.
- Target Selectivity : The dimethylbenzothiazole moiety may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites), unlike pyrazole or pyrrolidine-containing analogs.
- Synthetic Accessibility : The nitrothiophene component requires careful handling under reducing conditions, contrasting with simpler thiophene derivatives .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (reflux) | Prevents side reactions |
| Solvent Choice | Ethanol, DMF, DCM | Enhances solubility |
| Reaction Time | 6–12 hours | Ensures completion |
Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperazine CH groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 454.12) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm, NO asymmetric stretch at ~1520 cm) .
- HPLC : Monitors purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced: How can QSAR models optimize the biological activity of this compound?
Methodological Answer:
- Data Collection : Compile IC values against cancer cell lines (e.g., MCF-7, HEPG-2) and antimicrobial assays .
- Descriptor Selection : Use molecular descriptors (e.g., logP, polar surface area) to correlate with activity .
- Model Validation : Apply cross-validation (k-fold) and statistical metrics (R > 0.85).
- Design Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the thiophene ring to enhance cytotoxicity .
Q. Example QSAR Insights :
| Substituent | logP | IC (μM) |
|---|---|---|
| -NO | 2.1 | 12.4 |
| -CF | 2.8 | 8.9 |
Advanced: What strategies resolve contradictions in biological activity data across assay conditions?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., ECACC-sourced MCF-7) and media (RPMI-1640 + 5% FBS) to minimize variability .
- Dose-Response Curves : Perform 3+ replicates with controls (e.g., DMSO vehicle) to normalize results .
- Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition vs. DNA intercalation) using SPR or Western blotting .
Case Study : Discrepancies in cytotoxicity between HA22T (IC = 15 μM) and HEPG-2 (IC = 25 μM) may arise from differential expression of drug transporters .
Advanced: What are the hypothesized mechanisms of action for this compound’s antimicrobial/anticancer effects?
Methodological Answer:
- Antimicrobial : Disruption of bacterial membrane integrity via nitro group reduction, generating reactive oxygen species (ROS) .
- Anticancer :
- Topoisomerase Inhibition : Intercalation into DNA-topo I complexes, blocking replication .
- PI3K/Akt Pathway Modulation : Downregulation of phosphorylated Akt (p-Akt) in MCF-7 cells .
Q. Supporting Data :
| Mechanism | Assay | Key Finding |
|---|---|---|
| DNA Intercalation | Ethidium bromide displacement | ΔTm = +8°C |
| PI3K Inhibition | Western blot (p-Akt) | 50% reduction at 10 μM |
Methodological: How to design experiments assessing the compound’s stability under physiological conditions?
Methodological Answer:
- Buffer Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t) and CYP450 interactions .
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products with LC-MS .
Q. Key Stability Parameters :
| Condition | Degradation Rate (%/24h) | Major Degradant |
|---|---|---|
| PBS (pH 7.4) | <5% | Nitro-reduced analog |
| Liver microsomes | 35% (t = 2.1 h) | Demethylated product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
